molecular formula C9H16O B14457541 (3R)-3-(Propan-2-yl)cyclohexan-1-one CAS No. 74006-76-1

(3R)-3-(Propan-2-yl)cyclohexan-1-one

Cat. No.: B14457541
CAS No.: 74006-76-1
M. Wt: 140.22 g/mol
InChI Key: AFFBXUKVORMWSC-MRVPVSSYSA-N
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Description

(3R)-3-(Propan-2-yl)cyclohexan-1-one is a chiral cyclohexanone derivative The compound features a cyclohexane ring substituted with a propan-2-yl group at the third carbon atom and a ketone functional group at the first carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-(Propan-2-yl)cyclohexan-1-one can be achieved through several methods:

    Asymmetric Hydrogenation: Starting from a suitable precursor, such as a substituted cyclohexene, asymmetric hydrogenation can be employed using chiral catalysts to obtain the desired enantiomer.

    Chiral Pool Synthesis: Utilizing naturally occurring chiral compounds as starting materials, such as ®-(+)-limonene, can lead to the synthesis of this compound through a series of functional group transformations.

Industrial Production Methods

Industrial production methods may involve large-scale asymmetric hydrogenation processes or biocatalytic approaches using enzymes to achieve high enantioselectivity and yield.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-(Propan-2-yl)cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to form the corresponding alcohol using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The propan-2-yl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles.

Major Products Formed

    Oxidation: Carboxylic acids, esters.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexanones.

Scientific Research Applications

    Chemistry: As a chiral building block in organic synthesis.

    Biology: As a potential intermediate in the synthesis of biologically active molecules.

    Medicine: As a precursor for the development of pharmaceutical compounds.

    Industry: In the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of (3R)-3-(Propan-2-yl)cyclohexan-1-one depends on its specific application. In the context of pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological target.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-(Propan-2-yl)cyclohexan-1-one: The enantiomer of the compound, differing in the spatial arrangement of the propan-2-yl group.

    Cyclohexanone: The parent compound without the propan-2-yl substitution.

    (3R)-3-(Methyl)cyclohexan-1-one: A similar compound with a methyl group instead of a propan-2-yl group.

Uniqueness

(3R)-3-(Propan-2-yl)cyclohexan-1-one is unique due to its specific chiral configuration and the presence of the propan-2-yl group, which can impart distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

74006-76-1

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

(3R)-3-propan-2-ylcyclohexan-1-one

InChI

InChI=1S/C9H16O/c1-7(2)8-4-3-5-9(10)6-8/h7-8H,3-6H2,1-2H3/t8-/m1/s1

InChI Key

AFFBXUKVORMWSC-MRVPVSSYSA-N

Isomeric SMILES

CC(C)[C@@H]1CCCC(=O)C1

Canonical SMILES

CC(C)C1CCCC(=O)C1

Origin of Product

United States

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